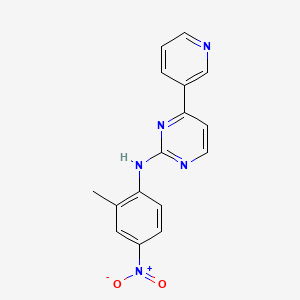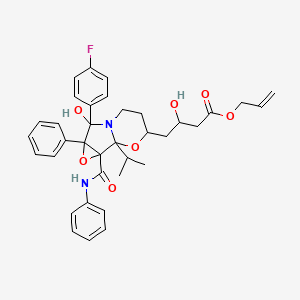
3β,5β-Tetrahydro Cortisone 3,21-Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3β,5β-Tetrahydro Cortisone 3,21-Diacetate: is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is characterized by the presence of two acetate groups at positions 3 and 21 of the cortisone molecule. It is primarily used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate typically involves the acetylation of cortisone. The process can be summarized as follows:
Starting Material: Cortisone is used as the starting material.
Acetylation: The hydroxyl groups at positions 3 and 21 of cortisone are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cortisone are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3β,5β-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to regenerate the hydroxyl groups at positions 3 and 21.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Hydrolysis: The major product is cortisone with free hydroxyl groups.
Oxidation: Products include cortisone derivatives with oxidized functional groups.
Reduction: Reduced forms of cortisone derivatives are obtained.
科学的研究の応用
3β,5β-Tetrahydro Cortisone 3,21-Diacetate has several scientific research applications:
Biochemistry: Used as a biochemical reagent to study glucocorticoid receptor interactions and signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects and as a model compound for drug development.
Medicine: Studied for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response.
類似化合物との比較
Similar Compounds
Cortisone: The parent compound, which lacks the acetate groups.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a similar mechanism of action but different structural features.
Uniqueness
3β,5β-Tetrahydro Cortisone 3,21-Diacetate is unique due to the presence of acetate groups, which can influence its pharmacokinetic properties and stability. This modification can enhance its utility in research and potential therapeutic applications.
特性
CAS番号 |
4003-93-4 |
|---|---|
分子式 |
C25H36O7 |
分子量 |
448.556 |
IUPAC名 |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
InChIキー |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
同義語 |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)













